(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Catalog No.
S680877
CAS No.
126456-43-7
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

CAS Number

126456-43-7

Product Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N

SMILES

C1C(C(C2=CC=CC=C21)N)O

Synonyms

(1S-cis)-1-Amino-2,3-dihydro-1H-inden-2-ol; (-)-cis-1-Aminoindan-2-ol; (1S)-Amino-(2R)-indanol; (1S,2R)-(-)-1-Amino-2-indanol; (1S,2R)-1-Amino-2,3-dihydro-1-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O

HIV Protease Inhibitor Precursor:

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor. Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication. This effectively inhibits HIV replication and slows disease progression in individuals infected with HIV.

Chiral Ligand in Asymmetric Synthesis:

Due to its chirality, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a valuable chiral ligand in asymmetric synthesis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, favoring the formation of one enantiomer over another []. This property makes (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol useful in the synthesis of various optically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-amino-2-indanol, is an organic compound with the molecular formula C9H11NOC_9H_{11}NO and a molecular weight of approximately 149.19 g/mol. This compound is characterized by its chiral centers, which contribute to its unique stereochemistry. It has a melting point in the range of 117°C to 121°C and is sensitive to air, necessitating careful handling and storage under inert conditions like nitrogen . The compound has a significant role in organic synthesis and medicinal chemistry due to its functional groups, including an amino group and a hydroxyl group.

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Formation of Derivatives: The hydroxyl group allows for the formation of esters through reaction with carboxylic acids.
  • Oxidation: The alcohol can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

These reactions make it a versatile intermediate in organic synthesis .

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol exhibits biological activity that has garnered interest in medicinal chemistry. It has been studied for its potential as an integrase inhibitor, which is significant in the development of antiviral agents targeting HIV. The compound's structural properties allow it to interact effectively with biological targets, making it a candidate for further pharmaceutical research .

Several methods exist for synthesizing (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol:

  • Reduction of Indanone: This method involves the reduction of indanone using reducing agents such as lithium aluminum hydride followed by amination.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can lead to the selective formation of the desired stereoisomer.
  • Organic Synthesis Procedures: Specific procedures have been documented that detail stepwise reactions involving epoxidation followed by ring-opening to yield the target compound .

These synthetic routes highlight the importance of controlling stereochemistry during synthesis.

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is primarily used in:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Research: In studies related to chiral synthesis and drug design.

Its unique structure allows it to serve as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Research on (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol has focused on its interactions with various biological targets. Studies have indicated that it may inhibit integrase enzymes crucial for viral replication. These findings suggest its potential role in antiviral therapies, particularly against retroviruses like HIV . Further interaction studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(1S,2R)-cis-1-aminoindanC₉H₁₁NOSimilar structure; used in similar applications
(R)-(-)-indolineC₉H₇NContains nitrogen; different stereochemistry
(S)-(+)-indoleC₈H₇NAromatic ring; different functional groups

Uniqueness

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination provides distinct reactivity patterns not found in other similar compounds. Its ability to act as an integrase inhibitor further differentiates it from structurally related analogs.

XLogP3

0.2

Appearance

Powder

UNII

LU3GK925A8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

126456-43-7
7480-35-5

Wikipedia

Cis-(-)-1-amino-2-indanol

Dates

Modify: 2023-08-15

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